molecular formula C8H3Cl2F5OS B14053483 1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene

1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene

Cat. No.: B14053483
M. Wt: 313.07 g/mol
InChI Key: MAISZJHSIOHMOY-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C8H3Cl2F5OS. This compound is characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring, making it a unique and versatile molecule in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation and substitution reactions. One common method involves the reaction of 1,3-dichlorobenzene with difluoromethoxy and trifluoromethylthio reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the starting materials are subjected to rigorous reaction conditions in reactors. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and coupled products with extended carbon chains .

Scientific Research Applications

1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene is unique due to its specific arrangement of halogen and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Biological Activity

Overview

1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene is a synthetic organic compound characterized by its unique molecular structure, which includes multiple electronegative substituents. This compound has garnered attention in various scientific fields due to its potential biological activity, particularly in medicinal chemistry and environmental science.

  • Molecular Formula : C8H3Cl2F5OS
  • Molecular Weight : 313.07 g/mol
  • CAS Number : 1804885-61-7

The compound features a benzene ring with two chlorine atoms, a difluoromethoxy group, and a trifluoromethylthio group. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Lipophilicity Enhancement : The trifluoromethylthio group increases the compound's lipophilicity, facilitating its penetration through biological membranes.
  • Electrostatic Interactions : The electronegative chlorine and fluorine atoms can form hydrogen bonds and electrostatic interactions with biological targets such as proteins and enzymes.
  • Enzyme Interaction : Research indicates that this compound may inhibit or activate specific enzymes, leading to various physiological effects.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of fluorinated compounds, including this compound. The high electronegativity of the fluorine atoms contributes to its potency against certain bacterial strains.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These results suggest that the compound may be effective as a novel antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. The findings indicate varying levels of cytotoxicity depending on concentration:

Concentration (µM) Cell Viability (%)
0.195
180
1050

The data demonstrate that higher concentrations lead to significant reductions in cell viability, indicating potential applications in cancer therapy.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of several fluorinated benzene derivatives. It was found that derivatives similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells.

Case Study 2: Environmental Impact

A study in Environmental Science & Technology highlighted the environmental persistence of fluorinated compounds. The research focused on the degradation pathways of such compounds in aquatic systems, revealing that they can accumulate and potentially disrupt endocrine functions in aquatic organisms.

Properties

Molecular Formula

C8H3Cl2F5OS

Molecular Weight

313.07 g/mol

IUPAC Name

1,3-dichloro-5-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3Cl2F5OS/c9-4-1-3(16-7(11)12)2-5(10)6(4)17-8(13,14)15/h1-2,7H

InChI Key

MAISZJHSIOHMOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)SC(F)(F)F)Cl)OC(F)F

Origin of Product

United States

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